molecular formula C13H19NOS B2880834 N-(2-methyl-2-(thiophen-3-yl)propyl)cyclobutanecarboxamide CAS No. 2320956-39-4

N-(2-methyl-2-(thiophen-3-yl)propyl)cyclobutanecarboxamide

Cat. No.: B2880834
CAS No.: 2320956-39-4
M. Wt: 237.36
InChI Key: UXPVEDOKTPZCCE-UHFFFAOYSA-N
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Description

N-(2-methyl-2-(thiophen-3-yl)propyl)cyclobutanecarboxamide is a complex chemical compound with a unique structure that includes a thiophene ring and a cyclobutanecarboxamide group.

Scientific Research Applications

This compound has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities . In material science, it is explored for its use in organic semiconductors and organic light-emitting diodes (OLEDs) . Additionally, it has applications in organic synthesis as a building block for more complex molecules.

Mechanism of Action

While the specific mechanism of action for “N-(2-methyl-2-(thiophen-3-yl)propyl)cyclobutanecarboxamide” is not mentioned in the sources, thiophene derivatives often exhibit a variety of biological activities. For example, thiopropamine, a thiophene analogue of amphetamine, is likely a norepinephrine–dopamine reuptake inhibitor and/or releasing agent .

Future Directions

Thiophene and its derivatives have attracted great interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties, such as “N-(2-methyl-2-(thiophen-3-yl)propyl)cyclobutanecarboxamide”, with wider therapeutic activity is a topic of interest for medicinal chemists . Future research could focus on investigating new structural prototypes with more effective pharmacological activity .

Preparation Methods

The synthesis of N-(2-methyl-2-(thiophen-3-yl)propyl)cyclobutanecarboxamide involves several steps, typically starting with the preparation of the thiophene derivative. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .

Chemical Reactions Analysis

N-(2-methyl-2-(thiophen-3-yl)propyl)cyclobutanecarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the thiophene ring or the cyclobutanecarboxamide group .

Comparison with Similar Compounds

N-(2-methyl-2-(thiophen-3-yl)propyl)cyclobutanecarboxamide can be compared to other thiophene derivatives, such as suprofen and articaine . These compounds share the thiophene ring structure but differ in their functional groups and overall molecular architecture.

Properties

IUPAC Name

N-(2-methyl-2-thiophen-3-ylpropyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NOS/c1-13(2,11-6-7-16-8-11)9-14-12(15)10-4-3-5-10/h6-8,10H,3-5,9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPVEDOKTPZCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1CCC1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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